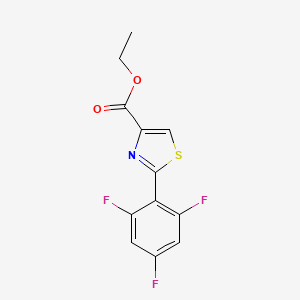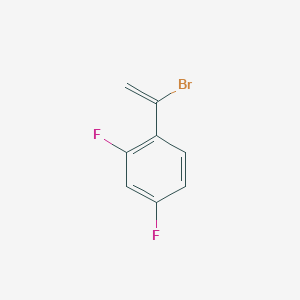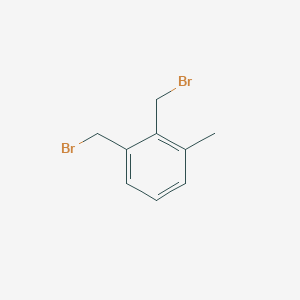
2,3-Bis(bromomethyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(bromomethyl)toluene is an organic compound characterized by the presence of two bromomethyl groups attached to the 2nd and 3rd positions of a toluene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)toluene typically involves the bromination of 2,3-dimethyltoluene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, where the bromine atoms are introduced at the benzylic positions .
Industrial Production Methods: Industrial production of benzylic bromides, including this compound, often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(bromomethyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield methyl groups.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include benzaldehyde and benzoic acid.
Reduction: Products include toluene derivatives.
Applications De Recherche Scientifique
2,3-Bis(bromomethyl)toluene finds applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals, dyes, and materials
Mécanisme D'action
The mechanism of action of 2,3-Bis(bromomethyl)toluene primarily involves its reactivity at the benzylic positions. The bromomethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or radical mechanisms .
Comparaison Avec Des Composés Similaires
- 2,4-Bis(bromomethyl)toluene
- 3,5-Bis(bromomethyl)toluene
- 2,6-Bis(bromomethyl)toluene
Comparison: 2,3-Bis(bromomethyl)toluene is unique due to the specific positioning of the bromomethyl groups, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical transformations .
Propriétés
Formule moléculaire |
C9H10Br2 |
|---|---|
Poids moléculaire |
277.98 g/mol |
Nom IUPAC |
1,2-bis(bromomethyl)-3-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5-6H2,1H3 |
Clé InChI |
MTRKIJFSEQRYBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


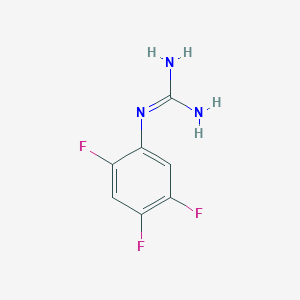
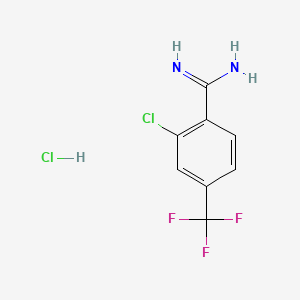
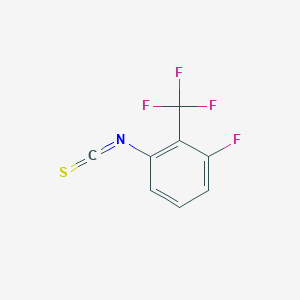
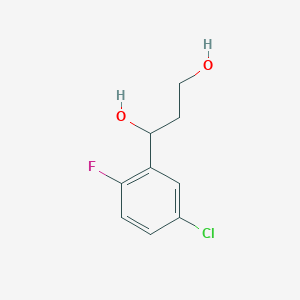
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
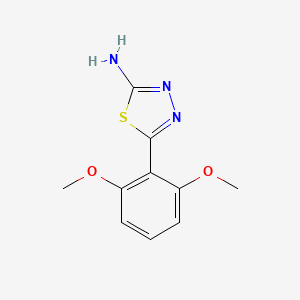
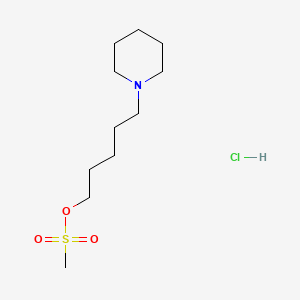

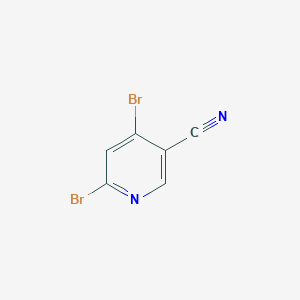
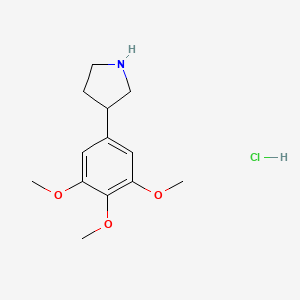
![2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685247.png)

